L-xylose-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i1+1 |

InChI Key |

PYMYPHUHKUWMLA-SPCIEGLQSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of L-xylose-1-¹³C

This document provides a comprehensive overview of the molecular structure of L-xylose-1-¹³C, a stable isotope-labeled aldopentose sugar. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies who utilize isotopically labeled compounds as tracers.

Introduction to L-xylose and Carbon-13 Labeling

L-xylose is a five-carbon monosaccharide, specifically an aldopentose, with the chemical formula C₅H₁₀O₅.[1] It is the levorotatory enantiomer of the more common D-xylose.[1][2] In solution, L-xylose, like other aldoses, exists in equilibrium between its open-chain aldehyde form and its more stable cyclic hemiacetal forms (pyranose and furanose rings). The 'L' designation indicates the stereochemical configuration, where the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4) is on the left in a Fischer projection.

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. Incorporating ¹³C into a molecule like L-xylose creates a labeled compound that is chemically identical to its unlabeled counterpart but can be distinguished by its slightly higher mass. This property makes ¹³C-labeled compounds invaluable as tracers in metabolic pathway analysis, pharmacokinetic studies, and as internal standards for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure of L-xylose-1-¹³C

The designation "L-xylose-1-¹³C" specifies that the carbon-13 isotope is located at the first carbon position (C1).

-

In the open-chain form , the C1 position corresponds to the aldehyde functional group.

-

In the cyclic (pyranose or furanose) forms , the C1 position is the anomeric carbon, the carbon that is part of the hemiacetal group.

The incorporation of the ¹³C isotope at the C1 position does not alter the chemical properties or stereochemistry of the L-xylose molecule but increases its molecular weight.

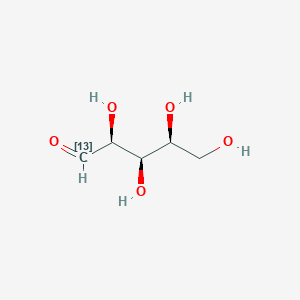

The following diagrams illustrate the open-chain (Fischer projection) and the cyclic α-L-xylopyranose form of L-xylose-1-¹³C, with the ¹³C atom explicitly marked.

Figure 1: Molecular structures of L-xylose-1-¹³C.

Quantitative Data

The key quantitative difference between natural L-xylose and its ¹³C-labeled isotopologue is its molecular weight. A summary of relevant physicochemical properties is provided below.

| Property | Value | Reference |

| Chemical Formula | C₄¹³CH₁₀O₅ | |

| Molecular Weight | 151.12 g/mol | |

| Exact Mass | 151.05617825 Da | |

| CAS Number | 178101-87-6 |

Experimental Protocols

The use of L-xylose-1-¹³C often involves either its chemical synthesis or its analysis in biological samples. Below are summaries of relevant experimental methodologies.

While direct synthesis of the ¹³C-labeled version is highly specific, a general synthetic route to L-xylose provides foundational knowledge. One documented method involves the synthesis of L-xylose from the readily available precursor D-glucono-1,5-lactone.

Workflow for Synthesis of L-xylose from D-gluconolactone:

Figure 2: Synthesis workflow for L-xylose.

Methodology Summary:

-

Protection: The starting material, D-glucono-1,5-lactone, undergoes acetalization to protect specific hydroxyl groups. This can be achieved using 2,2-dimethoxypropane with a Lewis acid catalyst like SnCl₂.

-

Silylation: The remaining free hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

-

Oxidative Degradation: The protected lactone is subjected to oxidative degradation using an oxidant such as Dess-Martin periodinane, which cleaves a carbon-carbon bond to yield the corresponding five-carbon aldehyde.

-

Deprotection: Removal of the protecting groups yields the final L-xylose product.

Note: For the synthesis of L-xylose-1-¹³C, a starting material labeled at the corresponding carbon position would be required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the isotopomer distribution of ¹³C-labeled sugars in biological samples.

Workflow for GC-MS Analysis of ¹³C-Labeled Sugars:

Figure 3: GC-MS analysis workflow.

Methodology Summary:

-

Extraction: Labeled sugars are extracted from the biological matrix (e.g., plant or animal tissue).

-

Derivatization: To make the sugars volatile for gas chromatography, they are derivatized. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different sugars, and the mass spectrometer fragments the molecules and detects the masses of the fragments. The presence of ¹³C results in a mass shift in the molecular ion and its fragments, allowing for quantification.

-

Data Processing: The resulting mass spectra are analyzed. The data must be corrected for the natural abundance of ¹³C to determine the precise level of isotopic enrichment. This analysis reveals the distribution and concentration of the labeled sugar.

References

Commercial suppliers of L-xylose-1-13C for metabolic studies.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of L-xylose-1-13C in metabolic studies. It covers commercial suppliers, detailed experimental protocols, and the relevant metabolic pathways, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Commercial Suppliers of this compound

For researchers looking to source this compound for metabolic investigations, several reputable commercial suppliers offer this isotopically labeled compound. The following table summarizes key information for easy comparison.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity |

| MedChemExpress | This compound | HY-78139S1 | 178101-87-6 | ¹³CC₄H₁₀O₅ | Not specified |

| United States Biological | L-[1-13C]Xylose | 164597 | 178101-87-6 | C₄¹³CH₁₀O₅ | Highly Purified |

| Omicron Biochemicals, Inc. | L-[1-13C]xylose | XYL-010 | 178101-87-6 | ¹³CC₄H₁₀O₅ | Not specified |

Metabolic Pathway of L-xylose in Mammalian Cells

In humans and other mammals, L-xylose is metabolized through a pathway that connects to the pentose phosphate pathway (PPP). A key enzyme in this process is L-xylulose reductase (DCXR), which catalyzes the conversion of L-xylulose to xylitol.[1][2][3] L-xylose can be converted to L-xylulose, which is then reduced to xylitol by L-xylulose reductase, utilizing NADPH as a cofactor.[3] This pathway is significant in the context of certain metabolic disorders, such as pentosuria, which is characterized by the excessive excretion of L-xylulose due to a deficiency in L-xylulose reductase.[4] The metabolism of L-xylose is distinct from that of D-xylose, which is more commonly studied and has different entry points into central carbon metabolism.

Below is a diagram illustrating the metabolic fate of this compound.

Experimental Design and Workflow for Metabolic Studies

A typical metabolic study using this compound involves several key stages, from cell culture to data analysis. The following diagram outlines a standard experimental workflow.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a metabolic study using this compound with adherent mammalian cells.

Cell Culture and Isotopic Labeling

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Sterile phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.

-

Preparation of Labeling Medium:

-

Prepare the glucose-free basal medium supplemented with 10% dFBS.

-

Dissolve this compound in sterile PBS to create a concentrated stock solution.

-

Add the this compound stock solution to the prepared medium to the desired final concentration (e.g., 5-10 mM).

-

Filter-sterilize the final labeling medium.

-

-

Isotopic Labeling:

-

When cells reach the desired confluency, aspirate the growth medium.

-

Wash the cells twice with sterile PBS.

-

Add the pre-warmed this compound labeling medium to each well.

-

Incubate the cells for a predetermined time to allow for the incorporation of the label. This time should be optimized for the specific cell line and metabolic pathways of interest.

-

Metabolite Quenching and Extraction

Materials:

-

Ice-cold 80% methanol (-80°C)

-

Ice-cold water

-

Chloroform

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching:

-

To rapidly halt metabolic activity, place the 6-well plate on ice.

-

Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well.

-

-

Cell Lysis and Collection:

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Phase Separation (for polar and nonpolar metabolites):

-

Add 500 µL of ice-cold water to the cell suspension and vortex briefly.

-

Add 500 µL of ice-cold chloroform and vortex vigorously for 10 minutes at 4°C.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

-

Fraction Collection:

-

Three layers will be visible: an upper aqueous layer (polar metabolites), a protein pellet at the interface, and a lower organic layer (nonpolar metabolites).

-

Carefully collect the upper aqueous layer and the lower organic layer into separate sterile microcentrifuge tubes.

-

-

Sample Drying:

-

Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite extracts at -80°C until analysis.

-

Sample Preparation and LC-MS/MS Analysis

Materials:

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS vials with inserts

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Reconstitution:

-

Reconstitute the dried polar metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent mixture, such as 50:50 acetonitrile:water.

-

-

LC-MS/MS Analysis:

-

Transfer the reconstituted samples to LC-MS vials with inserts.

-

Analyze the samples using an LC-MS/MS method optimized for the separation and detection of pentose sugars and related metabolites. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for this purpose.

-

The mass spectrometer should be operated in a mode that allows for the detection of the different isotopologues of the metabolites of interest (e.g., selected reaction monitoring or full scan mode).

-

Data Analysis

-

Peak Integration and Isotopologue Distribution:

-

Process the raw LC-MS data to integrate the peak areas for each metabolite and its corresponding ¹³C-labeled isotopologues.

-

-

Correction for Natural Abundance:

-

Correct the measured isotopologue distributions for the natural abundance of ¹³C.

-

-

Metabolic Flux Analysis:

-

Utilize specialized software (e.g., INCA, Metran) to perform metabolic flux analysis. This involves fitting the corrected isotopologue distribution data to a metabolic network model to estimate the intracellular reaction rates (fluxes).

-

Conclusion

This technical guide provides a foundational understanding of the commercial availability, metabolic context, and experimental application of this compound for metabolic studies. The provided protocols and diagrams serve as a starting point for researchers to design and execute robust and informative stable isotope tracing experiments. As with any advanced analytical technique, optimization of specific parameters for the biological system under investigation is crucial for obtaining high-quality and reliable data.

References

The Pivotal Role of L-Xylose-1-13C in Advancing Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of L-xylose-1-13C, a stable isotope-labeled rare sugar, in the realm of biochemical research. With a specific focus on its utility in metabolic flux analysis and as a crucial tool in drug development, this document serves as a comprehensive resource for professionals seeking to leverage this powerful compound in their research endeavors.

Introduction: The Significance of Isotopic Labeling

L-xylose, a pentose sugar, plays a role in various metabolic pathways. The introduction of a stable isotope, Carbon-13 (¹³C), at the first carbon position (C1) creates L-xylose-1-¹³C, a tracer molecule that allows researchers to track the journey of xylose through complex biological systems. This non-radioactive labeling is safe and provides a powerful method for elucidating metabolic fates, quantifying pathway activities, and serving as a precise standard for analytical measurements.

Core Applications of this compound

The principal applications of L-xylose-1-¹³C in the scientific community are centered on its function as a metabolic tracer and an internal standard.

-

¹³C-Metabolic Flux Analysis (¹³C-MFA): This is the cornerstone application where L-xylose-1-¹³C is used to unravel and quantify the rates (fluxes) of metabolic reactions within living cells. This is especially critical in the field of metabolic engineering, where microorganisms are engineered to produce biofuels and other valuable chemicals from xylose, a major component of lignocellulosic biomass.

-

Tracer and Internal Standard in Drug Development: Stable isotope-labeled compounds are indispensable in pharmaceutical research.[1][2] L-xylose-1-¹³C can be used as a tracer to study the metabolic profile of drug candidates and as an internal standard for highly accurate quantification in analytical methods like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

A Deep Dive into ¹³C-Metabolic Flux Analysis (¹³C-MFA) with this compound

¹³C-MFA is a sophisticated technique used to map the flow of carbon through a cell's metabolic network.[4] By providing L-xylose-1-¹³C as a carbon source, the ¹³C label gets incorporated into various downstream metabolites. The pattern of this incorporation, particularly in protein-derived amino acids, reveals the activity of different metabolic pathways.

Experimental Workflow for ¹³C-MFA

The successful execution of a ¹³C-MFA experiment follows a structured workflow, from cell culture to computational analysis.

Caption: Standard Workflow for a 13C-MFA Experiment.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established practices for ¹³C-MFA experiments utilizing [1-¹³C] xylose.

Objective: To determine the intracellular metabolic fluxes in a xylose-utilizing microorganism by employing L-xylose-1-¹³C.

Materials:

-

Microorganism of interest

-

Appropriate growth medium (e.g., defined minimal medium)

-

L-Xylose-1-¹³C

-

Unlabeled L-xylose

-

Standard cell culture equipment

-

Centrifuge and cell harvesting apparatus

-

Hydrolysis and derivatization reagents

-

GC-MS or LC-MS/MS system

-

Metabolic flux analysis software

Procedure:

-

Preparation of Seed Culture: Initiate a seed culture in a medium containing unlabeled xylose and grow to the mid-logarithmic phase.

-

Isotopic Labeling:

-

Prepare the main culture medium with a precise concentration of L-xylose-1-¹³C as the carbon source. For instance, a concentration of 5 g/L of [1-¹³C] xylose has been effectively used.

-

Inoculate this medium with the seed culture.

-

Grow the culture under tightly controlled environmental conditions.

-

-

Harvesting:

-

Harvest the cells during the mid-logarithmic growth phase to ensure the system is at a metabolic and isotopic steady state.

-

Rapidly quench all metabolic activity and harvest the biomass.

-

-

Sample Preparation:

-

Hydrolysis: Subject the biomass to acid hydrolysis to break down proteins into their constituent amino acids.

-

Derivatization: Chemically modify the amino acids to increase their volatility for GC-MS analysis.

-

-

Isotopomer Analysis:

-

Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions for fragments of the amino acids.

-

-

Flux Calculation:

-

Correct the mass spectrometry data for the natural abundance of ¹³C.

-

Utilize a computational model of the organism's metabolism and specialized software to calculate the metabolic fluxes that best fit the experimental data.

-

Key Metabolic Pathways in Xylose Utilization

L-xylose is converted to L-xylulose, which is then phosphorylated to L-xylulose-5-phosphate, an intermediate that enters the Pentose Phosphate Pathway (PPP). The diagram below outlines the central metabolic routes involved in xylose catabolism.

Caption: Overview of Xylose Metabolic Pathways.

Presentation of Quantitative Data

The output of ¹³C-MFA is a quantitative map of metabolic fluxes. The following tables provide examples of how this data is typically presented.

Table 1: Example of Relative Metabolic Fluxes in Engineered Saccharomyces cerevisiae

This table is illustrative of findings that show a high flux through the oxidative pentose phosphate pathway during xylose metabolism. Values are normalized to the rate of xylose uptake.

| Metabolic Pathway/Reaction | Relative Flux (%) |

| Xylose Uptake | 100 |

| Oxidative Pentose Phosphate Pathway | 17 - 47 |

| Glycolysis (from Fructose-6-P) | ~50 |

| TCA Cycle | Varies based on cellular energy requirements |

Table 2: Representative Isotopomer Labeling Patterns in Amino Acids

The enrichment of ¹³C in amino acids is a direct input for flux calculations. M0 is the unlabeled fraction, while M1, M2, etc., are fractions with one or more ¹³C atoms.

| Amino Acid Fragment | M0 (%) | M1 (%) | M2 (%) |

| Alanine | 45.2 | 42.8 | 12.0 |

| Valine | 38.9 | 39.1 | 22.0 |

| Phenylalanine | 25.6 | 40.5 | 33.9 |

(Note: Data in Tables 1 and 2 are representative examples based on principles from the cited literature and will vary with the specific organism and experimental conditions.)

Conclusion: A Versatile Tool for Modern Biochemistry

L-xylose-1-¹³C stands out as a highly effective tool in contemporary biochemical research. Its application in ¹³C-Metabolic Flux Analysis provides unparalleled quantitative insights into xylose metabolism, which is fundamental for advancing the production of biofuels and chemicals from sustainable biomass. Additionally, its role as a stable isotope tracer and internal standard underpins accurate measurements in metabolomics and drug development. The methodologies detailed in this guide offer a solid foundation for researchers to harness the full potential of L-xylose-1-¹³C in their scientific investigations.

References

A Technical Guide to L-xylose-1-13C: Properties, Metabolism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-xylose-1-13C is a stable isotope-labeled form of the rare pentose sugar, L-xylose. The incorporation of a carbon-13 (¹³C) isotope at the C1 position makes it a powerful tool in metabolic research, particularly in metabolic flux analysis (MFA), and as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity to endogenous sugars allows it to be processed by cellular machinery, providing a window into the intricate network of metabolic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a review of its applications in research and drug development.

Physical and Chemical Properties

This compound shares most of its physical and chemical properties with its unlabeled counterpart, L-xylose, with the key difference being its increased molecular weight due to the presence of the ¹³C isotope.

| Property | Value | References |

| Chemical Formula | C₄¹³CH₁₀O₅ | [2] |

| Molecular Weight | 151.12 g/mol | [2] |

| CAS Number | 178101-87-6 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 150-152 °C (literature value for L-xylose) | |

| Solubility | Soluble in water. |

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

References

L-Xylose-1-¹³C as a Tracer for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development, enabling the precise tracing of metabolic pathways and quantification of fluxes in vivo. L-Xylose-1-¹³C, a non-endogenously produced sugar with a stable isotope label at the C1 position, serves as a powerful tracer for a variety of in vivo applications. Its metabolic pathway, which partially overlaps with the pentose phosphate pathway (PPP), and its relevance to the development of therapeutic agents, particularly in the context of diabetes, make it a subject of significant interest. This technical guide provides an in-depth overview of the use of L-xylose-1-¹³C as an in vivo tracer, detailing experimental protocols, data presentation, and the underlying metabolic pathways.

Metabolic Fate of L-Xylose

L-Xylose, upon entering the body, is metabolized through a series of enzymatic reactions. While not a primary energy source like D-glucose, its metabolic fate provides valuable insights into specific pathways. The initial steps of L-xylose metabolism are believed to involve its conversion to L-xylulose.[1] L-xylulose is then phosphorylated to L-xylulose-5-phosphate, which can enter the pentose phosphate pathway.[2] This pathway is crucial for generating NADPH, a key reductant in biosynthetic processes and for quenching oxidative stress, and for producing precursors for nucleotide biosynthesis.

The metabolism of L-xylose is of particular interest in the context of drug development. Derivatives of L-xylose have been investigated as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), a key target in the treatment of type 2 diabetes.[3][4][5] SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to its excretion in urine and thereby lowering blood glucose levels. Tracing the metabolic fate of L-xylose-1-¹³C can therefore provide valuable information on the pharmacokinetics and mechanism of action of such potential drug candidates.

Figure 1: Metabolic fate and therapeutic relevance of L-Xylose.

Experimental Protocols for In Vivo Studies

The design of in vivo tracer studies with L-xylose-1-¹³C requires careful consideration of the animal model, tracer administration route, and sample collection strategy. The following protocols are adapted from established methods for in vivo metabolic flux analysis and can be tailored to specific research questions.

Animal Models and Preparation

-

Animal Selection: Mice (e.g., C57BL/6J) and rats are commonly used models for metabolic studies. The choice of species and strain will depend on the specific research question and the availability of relevant disease models.

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment to minimize stress-induced metabolic changes.

-

Fasting: A fasting period of 6-8 hours is recommended to reduce background from dietary carbohydrates. Water should be provided ad libitum.

Tracer Administration

The choice of administration route depends on the desired pharmacokinetic profile and the specific metabolic processes being investigated.

-

Oral Gavage: This method is suitable for studying the absorption and first-pass metabolism of L-xylose-1-¹³C.

-

Intravenous (IV) Injection/Infusion:

-

Bolus Injection: A single bolus injection via the tail vein allows for the study of the initial distribution and rapid metabolic fate of the tracer.

-

Continuous Infusion: To achieve a metabolic steady state, a bolus injection followed by continuous infusion is often employed. This can be facilitated by a surgically implanted catheter.

-

Sample Collection and Processing

-

Blood Collection: Serial blood samples can be collected from the tail vein or saphenous vein at various time points to determine the pharmacokinetic profile of L-xylose-1-¹³C and the appearance of its labeled metabolites. Plasma should be separated by centrifugation and stored at -80°C.

-

Tissue Collection: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., kidney, liver, intestine) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

Metabolite Extraction: Polar metabolites, including L-xylose and its phosphorylated derivatives, are typically extracted from tissues using a cold solvent mixture, such as 80% methanol.

Figure 2: General experimental workflow for in vivo L-xylose-1-¹³C tracer studies.

Analytical Methods for ¹³C-Labeled Metabolite Quantification

Mass spectrometry coupled with chromatography is the primary analytical technique for quantifying the incorporation of ¹³C into metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. Sugars like xylose require derivatization, for example, with tert-butyldimethylsilyl (tBDMS), to increase their volatility. GC-MS provides excellent chromatographic resolution and allows for the determination of isotopic enrichment in different fragment ions, which can provide positional information about the label.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of a wide range of metabolites in complex biological matrices. It does not typically require derivatization for polar compounds like xylose. Multiple reaction monitoring (MRM) can be used for targeted quantification of L-xylose-1-¹³C and its metabolites.

Data Presentation and Interpretation

The quantitative data obtained from in vivo L-xylose-1-¹³C tracer studies can be summarized in tables to facilitate comparison and interpretation.

Pharmacokinetic Parameters

Pharmacokinetic analysis of L-xylose-1-¹³C in plasma provides crucial information on its absorption, distribution, metabolism, and excretion (ADME). While specific data for L-xylose-1-¹³C is limited, the table below presents representative pharmacokinetic parameters for D-xylose in rats and humans with impaired renal function, which can serve as a reference.

| Parameter | Young Rats (9 weeks) | Old Rats (52 weeks) | Very Old Rats (102 weeks) | Humans with Impaired Renal Function |

| Fraction Absorbed (Oral) | 0.768 ± 0.052 | 0.998 ± 0.002 | 0.950 ± 0.049 | 77.4% ± 14.8% |

| Absorption Half-life (min) | - | - | - | 62 ± 23 |

| Distribution Volume (L/kg) | - | - | - | 0.32 ± 0.06 |

| Elimination Half-life (min) | - | - | - | 138 ± 39 |

Metabolic Flux Analysis

By measuring the isotopic enrichment of downstream metabolites, it is possible to calculate the relative or absolute flux through specific metabolic pathways. For example, the appearance of ¹³C in intermediates of the pentose phosphate pathway can be used to quantify its activity.

| Tissue | Metabolite | Isotopic Enrichment (M+1) |

| Kidney | Ribose-5-phosphate | Example Value |

| Liver | Sedoheptulose-7-phosphate | Example Value |

| Intestine | Erythrose-4-phosphate | Example Value |

Note: The values in this table are placeholders and would be determined experimentally.

Applications in Drug Development

The use of L-xylose-1-¹³C as a tracer is particularly relevant for the development of SGLT2 inhibitors.

-

Target Engagement and Pharmacodynamics: By administering L-xylose-1-¹³C in combination with a novel SGLT2 inhibitor, researchers can assess the drug's efficacy in blocking renal reabsorption of xylose, which serves as a proxy for glucose. The amount of labeled xylose excreted in the urine would be a direct measure of target engagement.

-

Off-Target Effects: Tracing the metabolic fate of L-xylose-1-¹³C can help identify potential off-target effects of SGLT2 inhibitors by revealing alterations in metabolic pathways downstream of xylose metabolism.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The pharmacokinetic data of L-xylose-1-¹³C can be integrated with its pharmacodynamic effects (e.g., urinary excretion) to build robust PK/PD models for novel drug candidates.

Figure 3: Application of L-xylose-1-¹³C in SGLT2 inhibitor development.

Conclusion

L-xylose-1-¹³C is a versatile and powerful tracer for in vivo metabolic studies, offering valuable insights for both basic research and drug development. Its unique metabolic fate and relevance to therapeutic targets in diabetes make it an important tool for researchers in these fields. By employing the detailed experimental and analytical protocols outlined in this guide, scientists can effectively utilize L-xylose-1-¹³C to elucidate metabolic pathways, quantify fluxes, and accelerate the development of novel therapeutics.

References

- 1. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel L-xylose derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13C-Based Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as glucose or glutamine enriched with Carbon-13 (¹³C), researchers can gain a detailed understanding of cellular metabolism.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for performing ¹³C-based metabolic flux analysis. It is designed to be a valuable resource for researchers and professionals in drug development seeking to apply this technology to elucidate metabolic reprogramming in disease and to assess the metabolic effects of therapeutic interventions.

The central principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a cell culture or in vivo model and allowing the cells to reach a metabolic and isotopic steady state.[3] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these heavy isotopes among the metabolite pools, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] By analyzing these MIDs in the context of a stoichiometric model of cellular metabolism, the intracellular metabolic fluxes can be computationally estimated.[4]

Core Principles of ¹³C-MFA

The fundamental concept behind ¹³C-MFA is the principle of mass balance. At a metabolic steady state, the rate of production of any given intracellular metabolite is equal to its rate of consumption. When a ¹³C-labeled substrate is introduced, the distribution of ¹³C atoms in the metabolic network is a direct function of the relative fluxes through the interconnected pathways.

The key steps in a typical ¹³C-MFA study are:

-

Experimental Design: This involves selecting the appropriate ¹³C-labeled tracer, or a combination of tracers, to maximize the information obtained about the metabolic pathways of interest.

-

Isotope Labeling Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach both a metabolic and isotopic steady state.

-

Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and the mass isotopomer distributions of key metabolites are measured using mass spectrometry.

-

Flux Estimation: The measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion) are used as inputs for a computational model to estimate the intracellular metabolic fluxes.

-

Data Interpretation: The resulting flux map provides a quantitative snapshot of cellular metabolism, revealing the activity of various pathways and how they are altered under different conditions.

Experimental Protocols

Detailed and meticulous experimental execution is critical for obtaining high-quality data in ¹³C-MFA studies. Below are generalized protocols for key steps in the process.

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells

Objective: To label intracellular metabolites with ¹³C from glucose for steady-state metabolic flux analysis.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-glucose (or other desired ¹³C-glucose isomer)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of the experiment. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in Milli-Q water and supplementing it with the necessary components, replacing standard glucose with the ¹³C-labeled glucose at the desired concentration (e.g., 25 mM). Add 10% dFBS.

-

Adaptation to Labeling Medium: To ensure isotopic steady state, it is recommended to adapt the cells to the labeling medium for at least 24 hours or for a duration equivalent to two cell doubling times.

-

Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a period sufficient to achieve isotopic steady state. This is typically determined empirically but is often in the range of 24 hours.

-

Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining medium and to rapidly halt metabolic activity.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

-

Incubate the plates at -80°C for at least 15 minutes to precipitate proteins and fully extract metabolites.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

Protocol 2: Metabolite Analysis by GC-MS

Objective: To analyze the mass isotopomer distributions of proteinogenic amino acids.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Protein Hydrolysis: The cell pellet remaining after metabolite extraction can be used to analyze the labeling of protein-bound amino acids. Hydrolyze the protein pellet in 6 M HCl at 100°C for 24 hours.

-

Derivatization: The resulting amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC.

-

Separation: Use a suitable GC column (e.g., a DB-5ms) to separate the derivatized amino acids. A typical temperature gradient might start at 150°C and ramp up to 300°C.

-

Mass Spectrometry: As the derivatized amino acids elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratios are measured. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the different mass isotopomers of specific amino acid fragments.

-

Protocol 3: Metabolite Analysis by LC-MS/MS

Objective: To analyze the mass isotopomer distributions of central carbon metabolites.

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

Procedure:

-

Sample Preparation: The metabolite extract from Protocol 1 can be directly analyzed or may require a concentration step (e.g., by speed-vacuum centrifugation).

-

LC Separation:

-

Column: Use a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phases: A typical mobile phase system for HILIC is a gradient of acetonitrile and water, both containing a small amount of a modifier like ammonium acetate or ammonium hydroxide.

-

-

MS/MS Analysis:

-

Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest.

-

Detection: Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the metabolite of interest with a certain number of ¹³C labels) and a specific product ion (a fragment of the precursor ion) to enhance sensitivity and selectivity.

-

Quantitative Data Presentation

A key output of ¹³C-MFA studies is a quantitative flux map that allows for the comparison of metabolic states under different conditions. The following tables provide examples of how such data can be presented.

Table 1: Comparison of Central Carbon Metabolism Fluxes in Cancer vs. Normal Cells

| Metabolic Flux (relative to Glucose Uptake) | Normal Cells | Cancer Cells | Fold Change |

| Glycolysis | |||

| Glucose Uptake | 100 | 100 | - |

| Pyruvate Kinase | 85 | 180 | +2.1 |

| Lactate Dehydrogenase | 10 | 160 | +16.0 |

| Pentose Phosphate Pathway | |||

| G6PDH | 15 | 35 | +2.3 |

| TCA Cycle | |||

| Pyruvate Dehydrogenase | 75 | 20 | -3.8 |

| Citrate Synthase | 80 | 30 | -2.7 |

| Isocitrate Dehydrogenase (forward) | 78 | 25 | -3.1 |

| Isocitrate Dehydrogenase (reductive) | 2 | 15 | +7.5 |

| Anaplerosis/Cataplerosis | |||

| Pyruvate Carboxylase | 5 | 25 | +5.0 |

| Malic Enzyme | 8 | 20 | +2.5 |

| Glutamine Uptake | 20 | 60 | +3.0 |

Note: The values presented in this table are hypothetical and are intended to illustrate the typical metabolic reprogramming observed in cancer cells, such as increased glycolysis and lactate production (the Warburg effect), and increased glutamine utilization. Actual flux values will vary depending on the cell type and experimental conditions.

Table 2: Effect of a PI3K Inhibitor on Metabolic Fluxes in Cancer Cells

| Metabolic Flux (relative to Glucose Uptake) | Untreated | PI3K Inhibitor | % Change |

| Glycolysis | |||

| Glucose Uptake | 100 | 70 | -30% |

| Pyruvate Kinase | 180 | 110 | -39% |

| Lactate Dehydrogenase | 160 | 90 | -44% |

| Pentose Phosphate Pathway | |||

| G6PDH | 35 | 25 | -29% |

| TCA Cycle | |||

| Pyruvate Dehydrogenase | 20 | 35 | +75% |

| Citrate Synthase | 30 | 45 | +50% |

| Glutamine Uptake | 60 | 40 | -33% |

Note: This table illustrates the potential effects of a PI3K inhibitor on cancer cell metabolism. Inhibition of the PI3K/Akt pathway can lead to decreased glucose uptake and glycolysis, and a potential shift towards increased oxidative phosphorylation.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following sections provide DOT language scripts to generate these diagrams using Graphviz.

Experimental Workflow

References

- 1. d-nb.info [d-nb.info]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Xylose-1-13C Labeling in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting L-xylose-1-13C labeling experiments in the yeast Saccharomyces cerevisiae. This technique is a powerful tool for investigating xylose metabolism, elucidating metabolic bottlenecks, and guiding metabolic engineering strategies for optimizing the production of biofuels and other valuable chemicals from lignocellulosic biomass.

Introduction

Saccharomyces cerevisiae is a key organism in industrial biotechnology, but its inability to efficiently utilize D-xylose, a major component of lignocellulosic hydrolysates, limits its use in biorefineries. To overcome this, various metabolic engineering strategies have been employed to introduce pathways for xylose assimilation. Isotope-assisted metabolic flux analysis, using substrates like this compound, provides a quantitative understanding of carbon flow through the metabolic network, enabling researchers to pinpoint inefficiencies and target specific enzymes or pathways for optimization.

There are two primary engineered pathways for xylose utilization in S. cerevisiae:

-

Xylose Isomerase (XI) Pathway: This pathway directly converts xylose to xylulose, which is then phosphorylated and enters the pentose phosphate pathway (PPP).[1] This approach is often favored due to its redox neutrality.

-

Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) Pathway: This two-step pathway first reduces xylose to xylitol and then oxidizes xylitol to xylulose.[1][2] This pathway can lead to cofactor imbalances, specifically an accumulation of NADH, which can result in the production of byproducts like xylitol.[2]

The choice of pathway and the specific genetic modifications can significantly impact the metabolic state of the cell. This compound labeling allows for the precise tracing of carbon from xylose as it is metabolized, providing valuable data on pathway usage, flux distributions, and cofactor regeneration.

Signaling Pathways and Metabolic Network

The metabolism of xylose in engineered S. cerevisiae is intricately linked to the central carbon metabolism, particularly the pentose phosphate pathway (PPP) and glycolysis.

Caption: Metabolic pathways for this compound utilization in engineered Saccharomyces cerevisiae.

Experimental Workflow

A typical this compound labeling experiment follows a series of well-defined steps, from strain cultivation to data analysis.

Caption: General workflow for a 13C-based metabolic flux analysis experiment.

Experimental Protocols

Protocol 1: Cultivation and Labeling of S. cerevisiae

1. Strain Selection and Pre-culture:

-

Select an engineered S. cerevisiae strain capable of xylose utilization.

-

Inoculate a single colony into a pre-culture medium (e.g., YPD or a defined minimal medium with glucose).

-

Grow the pre-culture overnight at 30°C with shaking (200-250 rpm).

2. Main Culture and Labeling:

-

Prepare the main culture medium. This should be a defined minimal medium to ensure all carbon sources are known. The carbon source will be a mixture of unlabeled xylose and this compound. A common labeling percentage is 99% this compound with 1% unlabeled xylose, but this can be adjusted based on experimental needs.

-

Inoculate the main culture with the pre-culture to a starting OD600 of approximately 0.1.

-

Grow the main culture at 30°C with shaking. Monitor cell growth by measuring OD600.

3. Achieving Metabolic and Isotopic Steady State:

-

For continuous culture (chemostat), a metabolic steady state is achieved when cell density, substrate, and product concentrations remain constant over time.

-

For batch cultures, it is crucial to harvest cells during the exponential growth phase to approximate a pseudo-steady state.

-

Isotopic steady state is typically reached after several cell doublings in the labeled medium.

Protocol 2: Rapid Sampling, Quenching, and Metabolite Extraction

1. Rapid Sampling and Quenching:

-

To accurately capture the intracellular metabolic state, rapid quenching is essential to halt enzymatic activity.

-

Withdraw a defined volume of cell culture (e.g., 1-5 mL) and immediately quench it in a cold solution, such as 60% methanol buffered at a neutral pH, maintained at a temperature below -40°C.

2. Metabolite Extraction:

-

Centrifuge the quenched cell suspension at low temperature to pellet the cells.

-

Wash the cell pellet with a cold quenching solution to remove extracellular metabolites.

-

Perform metabolite extraction using a suitable solvent system. A common method is boiling ethanol extraction or a cold chloroform/methanol extraction.

Protocol 3: Protein Hydrolysis and Derivatization for GC-MS Analysis

1. Protein Hydrolysis:

-

After metabolite extraction, the remaining cell pellet, rich in protein, is used for flux analysis based on proteinogenic amino acids.

-

Resuspend the pellet in 6 M HCl.

-

Hydrolyze the protein by incubating at 105°C for 24 hours.

-

Remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.

2. Derivatization:

-

The dried amino acid hydrolysate is derivatized to make the amino acids volatile for GC-MS analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

-

Resuspend the hydrolysate in a suitable solvent (e.g., pyridine) and add the derivatizing agent.

-

Incubate at a specific temperature (e.g., 60-80°C) for a defined time to complete the reaction.

Protocol 4: LC-MS/MS and GC-MS Analysis

1. LC-MS/MS for Intracellular Metabolites:

-

Analyze the extracted intracellular metabolites using a targeted LC-MS/MS method.

-

Use a suitable chromatography method, such as HILIC for polar metabolites, to separate the compounds.

-

The mass spectrometer is operated in a mode to detect the different mass isotopomers of the target metabolites.

2. GC-MS for Derivatized Amino Acids:

-

Analyze the derivatized amino acids by GC-MS.

-

The fragmentation patterns of the derivatized amino acids provide information about the labeling state of different carbon atoms, which is crucial for flux calculations.

Data Presentation

The quantitative data from 13C labeling experiments are typically presented as mass isotopomer distributions (MIDs) and calculated metabolic fluxes.

Table 1: Mass Isotopomer Distribution of Key Metabolites

| Metabolite | M0 (%) | M1 (%) | M2 (%) | M3 (%) | M4 (%) | M5 (%) | M6 (%) |

| Xylulose-5-Phosphate | |||||||

| Fructose-6-Phosphate | |||||||

| Glucose-6-Phosphate | |||||||

| 3-Phosphoglycerate | |||||||

| Pyruvate | |||||||

| Alanine | |||||||

| Valine | |||||||

| Glutamate |

Note: M0 represents the unlabeled metabolite, M1 has one 13C atom, M2 has two, and so on. The values in the table would be experimentally determined.

Table 2: Relative Metabolic Fluxes through Central Carbon Metabolism (Normalized to Xylose Uptake Rate of 100)

| Reaction/Pathway | Flux (Relative) |

| Xylose Uptake | 100 |

| Pentose Phosphate Pathway (Oxidative) | |

| Pentose Phosphate Pathway (Non-oxidative) | |

| Glycolysis (upper) | |

| Glycolysis (lower) | |

| Pyruvate to Acetyl-CoA | |

| TCA Cycle | |

| Anaplerotic Reactions | |

| Ethanol Production | |

| Biomass Synthesis |

Note: The flux values would be calculated from the mass isotopomer data using metabolic modeling software.

Conclusion

This compound labeling is a powerful technique for the quantitative analysis of xylose metabolism in engineered Saccharomyces cerevisiae. The detailed protocols and application notes provided here offer a framework for researchers to design and execute these experiments. The data generated from such studies are invaluable for understanding metabolic limitations, guiding rational strain engineering, and ultimately developing more efficient cell factories for the production of biofuels and biochemicals from renewable feedstocks.

References

Application Notes and Protocols for Metabolic Flux Analysis in Clostridium acetobutylicum using L-xylose-1-¹³C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. By tracing the path of isotopically labeled substrates, such as L-xylose-1-¹³C, through the metabolic network, researchers can gain a detailed understanding of cellular physiology. This is particularly valuable in the study of microorganisms like Clostridium acetobutylicum, a bacterium known for its ability to produce biofuels and chemicals from renewable resources, including the pentose sugar xylose derived from lignocellulosic biomass.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-based MFA in C. acetobutylicum using L-xylose-1-¹³C as a tracer. The information presented is intended to guide researchers in designing and executing experiments to elucidate xylose catabolism and overall metabolic responses to genetic or environmental modifications.

Xylose Metabolism in Clostridium acetobutylicum

Clostridium acetobutylicum metabolizes xylose through a network of pathways that convert it into central metabolic intermediates.[2][3] Understanding the flux distribution through these pathways is crucial for optimizing the production of desired biofuels and chemicals. The key pathways involved in xylose catabolism in this organism are:

-

Pentose Phosphate Pathway (PPP): This is a primary route for pentose sugar metabolism in many organisms. In C. acetobutylicum, xylose is first isomerized to xylulose and then phosphorylated to xylulose-5-phosphate, which enters the PPP.

-

Phosphoketolase (PK) Pathway: Studies have revealed the significant activity of a phosphoketolase pathway for xylose catabolism in C. acetobutylicum. This pathway cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetyl-phosphate (acetyl-P), providing a direct link between pentose and acetyl-CoA metabolism. The activity of this pathway can contribute up to 40% of the xylose catabolic flux.

The intermediates from these pathways feed into glycolysis and subsequently into the acetone-butanol-ethanol (ABE) fermentation pathway, leading to the production of solvents.

Metabolic Flux Analysis using L-xylose-1-¹³C

The use of L-xylose specifically labeled with ¹³C at the first carbon position (L-xylose-1-¹³C) allows for the tracing of carbon atoms as they are processed through the metabolic network. The distinct labeling patterns in downstream metabolites, particularly proteinogenic amino acids, provide the necessary information to calculate the relative fluxes through different pathways.

Experimental Workflow

The overall workflow for a ¹³C-MFA experiment using L-xylose-1-¹³C in C. acetobutylicum involves several key stages, from bacterial cultivation to data analysis.

Caption: Experimental workflow for ¹³C-MFA in C. acetobutylicum.

Protocols

Culture of Clostridium acetobutylicum

This protocol describes the batch cultivation of C. acetobutylicum in a defined medium with xylose as the primary carbon source.

Materials:

-

Clostridium acetobutylicum strain (e.g., ATCC 824)

-

Clostridial Growth Medium (CGM) or a defined medium

-

L-xylose (and L-xylose-1-¹³C for labeling experiments)

-

Anaerobic chamber or system for maintaining anaerobic conditions

-

Bioreactor or serum bottles

Procedure:

-

Prepare the desired culture medium (e.g., CGM) with xylose as the carbon source at a specified concentration (e.g., 10 g/L or 20 g/L).

-

Inoculate the medium with a fresh overnight culture of C. acetobutylicum.

-

Incubate the culture under strict anaerobic conditions at 37°C.

-

For labeling experiments, the medium should contain a defined mixture of unlabeled and labeled xylose (e.g., 20% L-xylose-1-¹³C and 80% unlabeled L-xylose).

-

Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

¹³C-Labeling and Cell Harvesting

This protocol details the process of isotopic labeling and harvesting of cells at an isotopic steady state.

Procedure:

-

Initiate the culture as described in Protocol 1.

-

During the exponential growth phase, when a metabolic and isotopic steady state is assumed to be reached, harvest the cells. This can be confirmed by taking samples at different time points during the exponential phase and ensuring consistent labeling patterns.

-

Rapidly quench the metabolic activity by centrifuging the culture at a low temperature (e.g., 4°C) and high speed.

-

Wash the cell pellet with a suitable buffer or saline solution to remove any remaining medium components.

-

Store the cell pellet at -80°C until further processing.

Sample Preparation for GC-MS Analysis

This protocol outlines the steps for hydrolyzing cell biomass and derivatizing the resulting amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

6 M HCl

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Heating block or oven

-

Centrifuge

Procedure:

-

Resuspend the cell pellet in 6 M HCl.

-

Hydrolyze the biomass at 105°C for 24 hours to break down proteins into their constituent amino acids.

-

Centrifuge the hydrolysate to remove cell debris.

-

Dry the supernatant containing the amino acids under a stream of nitrogen or in a vacuum concentrator.

-

Derivatize the dried amino acids by adding a suitable solvent (e.g., pyridine) and the derivatizing agent (MTBSTFA).

-

Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete derivatization.

GC-MS Analysis

This protocol describes the analysis of the derivatized amino acids to determine their mass isotopomer distributions.

Equipment:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., capillary column)

Procedure:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the derivatized amino acids on the GC column using a suitable temperature gradient.

-

Detect the mass fragments of the derivatized amino acids using the mass spectrometer.

-

Collect the mass spectra for each amino acid to determine the abundance of different mass isotopomers (M, M+1, M+2, etc.).

Data Analysis and Flux Calculation

The raw GC-MS data needs to be processed and used as input for computational models to calculate metabolic fluxes.

Procedure:

-

Correct the raw mass isotopomer data for the natural abundance of isotopes.

-

Use a metabolic network model of C. acetobutylicum that includes the relevant pathways for xylose metabolism.

-

Employ software specifically designed for ¹³C-MFA (e.g., INCA, Metran, FiatFlux) to fit the experimental mass isotopomer data to the model.

-

The software will then calculate the best-fit metabolic flux distribution that explains the observed labeling patterns.

Data Presentation

The quantitative output of a ¹³C-MFA study is a detailed map of the metabolic fluxes throughout the central carbon metabolism. The results are typically presented in tables that allow for easy comparison of flux distributions under different conditions.

Table 1: Relative Fluxes through Key Pathways in C. acetobutylicum Grown on Xylose

| Pathway/Reaction | Relative Flux (%) at 10 g/L Xylose | Relative Flux (%) at 20 g/L Xylose |

| Pentose Phosphate Pathway | 60 | 45 |

| Phosphoketolase Pathway | 40 | 55 |

| Glycolysis (from G3P) | 100 | 100 |

Note: The values in this table are illustrative and based on findings that the phosphoketolase pathway contribution increases with higher xylose concentrations.

Table 2: Specific Xylose Uptake and Product Formation Rates

| Parameter | Value at 10 g/L Xylose | Value at 20 g/L Xylose |

| Specific Xylose Uptake Rate (mmol/gDCW/h) | Data not available | Data not available |

| Specific Butanol Production Rate (mmol/gDCW/h) | Data not available | Data not available |

| Specific Acetate Production Rate (mmol/gDCW/h) | Data not available | Data not available |

Note: Specific quantitative values for uptake and production rates would be determined from the experimental data.

Signaling Pathways and Metabolic Network Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involved in xylose metabolism in C. acetobutylicum.

Caption: Xylose catabolic pathways in C. acetobutylicum.

This detailed guide provides a solid foundation for researchers to apply ¹³C-MFA to study xylose metabolism in Clostridium acetobutylicum. By following these protocols and understanding the underlying metabolic network, scientists can effectively unravel the complexities of cellular metabolism and engineer more efficient microbial cell factories.

References

Application Notes & Protocols for 13C NMR Analysis of L-Xylose-1-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Xylose, a five-carbon aldose sugar, is a key component of hemicellulose and finds applications in various fields, including food science, biotechnology, and pharmaceutical development. Isotopic labeling, particularly with 13C, provides a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and characterizing molecular structures. L-Xylose-1-13C, with its specific isotopic enrichment at the anomeric carbon, is particularly useful for these studies.

This document provides detailed application notes and protocols for the analysis of this compound using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in obtaining high-quality, quantitative data for structural and conformational analysis.

Key Applications

-

Structural Elucidation: Confirmation of the isotopic label position and determination of the anomeric configuration (α and β forms).

-

Quantitative Analysis: Determination of the relative abundance of different tautomers (pyranose and furanose forms) in solution.[1]

-

Metabolic Tracer Studies: Following the metabolic fate of the 13C-labeled carbon in biological systems.

-

Conformational Analysis: Measurement of 13C-13C and 13C-1H coupling constants to study ring conformation and glycosidic linkages in oligosaccharides.[2][3][4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Materials:

-

This compound powder (isotopic purity ≥ 99 atom % 13C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Protocol:

-

Determine Sample Concentration: For quantitative 13C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.[5] A typical concentration for a small molecule like L-xylose is in the range of 10-50 mg dissolved in 0.5-0.6 mL of D₂O. For sensitive instruments, especially those with cryoprobes, lower concentrations may be sufficient.

-

Dissolution: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial. Add the appropriate volume of D₂O.

-

Homogenization: Vortex the sample until the this compound is completely dissolved. Ensure the solution is clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. The required volume should result in a sample height of approximately 4-5 cm.

-

Optional - Addition of a Relaxation Agent: For accurate quantitative analysis, especially when comparing signals with different relaxation times, long relaxation delays are necessary. To shorten the required experimental time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (e.g., 1-5 mg/mL). This reduces the T₁ relaxation times of the carbon nuclei.

NMR Data Acquisition

The following are general guidelines for setting up a 1D 13C NMR experiment. Specific parameters may need to be optimized for the available spectrometer.

Instrument: A high-field NMR spectrometer (e.g., 300-700 MHz) equipped with a broadband probe.

Recommended Experiment: 1D 13C NMR with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

Key Spectrometer Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgig or similar inverse-gated decoupling sequence | Ensures accurate signal integration for quantitation by suppressing NOE. |

| Pulse Angle | 90° | Maximizes signal for each scan. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing carbon | Crucial for quantitative analysis. Without a relaxation agent, this can be 60 seconds or more for non-protonated carbons. With a relaxation agent, it can be significantly shorter (e.g., 1-5 seconds). |

| Number of Scans (NS) | 128 to 1024 (or more) | Depends on the sample concentration and desired signal-to-noise ratio. |

| Spectral Width (SW) | ~200 ppm (e.g., 0-200 ppm) | Should encompass the entire range of expected 13C chemical shifts for carbohydrates. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum. If an internal standard is not used, the solvent signal can be used as a secondary reference.

-

Integration: Integrate the signals corresponding to the different anomers of this compound to determine their relative concentrations.

Data Presentation

The 13C labeling at the C1 position simplifies the spectrum, with the C1 signals appearing as intense doublets due to 1J(C1-C2) coupling. The chemical shifts are highly sensitive to the stereochemistry and conformation of the sugar. In an aqueous solution, L-xylose exists as an equilibrium mixture of α- and β-pyranose forms, and to a lesser extent, α- and β-furanose forms.

Table 1: 13C Chemical Shifts (δ) for this compound in D₂O

Note: The chemical shifts for L-xylose are identical to those of D-xylose. The following data is based on reported values for D-[1-13C]xylose.

| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |

| C1 | 93.7 | 98.1 | 97.0 | 103.2 |

| C2 | 73.0 | 75.5 | ||

| C3 | 74.3 | 77.3 | ||

| C4 | 70.9 | 70.7 | ||

| C5 | 62.4 | 66.7 |

Table 2: One-Bond 13C-13C Coupling Constants (¹JCC)

The magnitude of the one-bond coupling constant between C1 and C2 (¹J(C1,C2)) can provide information about the conformation.

| Coupling Constant | Typical Value (Hz) |

| ¹J(C1,C2) | 40 - 50 |

Note: Specific values for L-xylose may vary slightly depending on experimental conditions. The range is based on typical values for aldopyranosides.

Visualizations

Experimental Workflow for 13C NMR Analysis

Caption: Workflow for 13C NMR analysis of this compound.

Logical Relationship of L-Xylose Tautomers in Solution

Caption: Equilibrium between L-Xylose tautomers in solution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C–13C spin-coupling constants in crystalline 13C-labeled saccharides: conformational effects interrogated by solid-state 13C NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. osti.gov [osti.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Application Note & Protocol: Analysis of 13C Labeled Sugars by Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the quantitative analysis of 13C labeled sugars using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes comprehensive experimental protocols, data presentation guidelines, and visual representations of key workflows and metabolic pathways. This methodology is crucial for metabolic flux analysis (MFA), enabling the study of cellular metabolism and the effects of drug candidates on metabolic pathways.[1][2][3][4][5]

Introduction

Stable isotope labeling with 13C-sugars, followed by LC-MS analysis, is a powerful technique to trace the metabolic fate of glucose and other sugars through various cellular pathways. This approach, often referred to as 13C-Metabolic Flux Analysis (13C-MFA), allows for the quantification of the flow of carbon atoms through metabolic networks, providing critical insights into cellular physiology and disease states. Applications range from understanding basic cellular metabolism in microorganisms to studying metabolic reprogramming in cancer cells and the impact of therapeutic interventions.

This application note details the necessary steps for sample preparation, LC-MS analysis, and data interpretation for 13C labeled sugar analysis.

Experimental Workflow

The overall experimental workflow for analyzing 13C labeled sugars by LC-MS is depicted below. It encompasses cell culture with 13C labeled substrates, metabolite extraction, LC-MS analysis, and data processing to determine isotopic enrichment and metabolic fluxes.

Caption: Experimental workflow for 13C labeled sugar analysis.

Experimental Protocols

Cell Culture and Labeling

A common approach involves culturing cells in a medium where the primary glucose source is replaced with uniformly labeled [U-13C]-glucose.

-

Cell Seeding: Plate cells, such as HEK293FT, at a suitable density (e.g., 3 million cells per 100 mm dish) and allow them to adhere overnight.

-

Labeling Medium: Replace the standard culture medium with a glucose-free medium supplemented with a known concentration of [U-13C]-glucose (e.g., 11 mM). For glutamine tracing, a glutamine-free medium supplemented with [U-13C]-glutamine can be used.

-

Incubation: Culture the cells in the labeling medium for a specific duration (e.g., time-course experiments at 8, 12, 24, 48, and 72 hours) to allow for the incorporation of 13C into various metabolites.

Metabolite Extraction

The goal of this step is to efficiently extract intracellular metabolites while quenching enzymatic activity.

-

Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled extraction solvent, such as 80% methanol, to the culture dish and place it on dry ice to immediately halt metabolic activity.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex the samples and incubate them at a low temperature (e.g., -80°C for >15 minutes) to precipitate proteins.

-

Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube. A second centrifugation step can be performed to ensure the complete removal of insoluble debris.

-

Drying: Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until LC-MS analysis.

Optional: Derivatization for Neutral Sugars

For certain applications, derivatization of neutral monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP) can improve their chromatographic resolution.

LC-MS Analysis

The following tables summarize typical LC-MS parameters for the analysis of 13C labeled sugars and related metabolites. These parameters may require optimization based on the specific instrument and application.

Liquid Chromatography Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar metabolites like sugars.

| Parameter | Typical Value |

| Column | XBridge Amide (100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate, 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile, pH 9.45 |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 5-20 µL |

Table 1: Typical Liquid Chromatography Parameters.

A representative LC gradient is provided below:

| Time (min) | % Mobile Phase B |

| 0.0 | 95.0 |

| 2.0 | 95.0 |

| 3.0 | 85.0 |

| 5.0 | 85.0 |

| 6.0 | 80.0 |

| 8.0 | 80.0 |

| 9.0 | 75.0 |

| 10.0 | 75.0 |

| 11.0 | 70.0 |

| 12.0 | 70.0 |

| 13.0 | 50.0 |

| 15.0 | 50.0 |

| 16.0 | 0.0 |

| 17.5 | 0.0 |

| 18.0 | 95.0 |

| 21.0 | 95.0 (Equilibration) |

Table 2: Example Liquid Chromatography Gradient.

Mass Spectrometry Conditions

Tandem mass spectrometry (MS/MS) is typically used for the sensitive and specific quantification of isotopologues.

| Parameter | Typical Setting |

| Mass Spectrometer | Triple Quadrupole (e.g., AB SCIEX 6500 QTRAP) or High-Resolution MS |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Scan Type | Scheduled Multiple Reaction Monitoring (MRM) |

| Detection Window | 120 seconds |

| Internal Standard | 13C-1-lactate can be used as an internal standard. |

Table 3: Typical Mass Spectrometry Parameters.

Data Presentation and Analysis

Quantitative Data Summary

The quantification of each isotopologue is achieved by calculating the ratio of its peak area to the peak area of an internal standard. The results can be presented as the percentage of heavy labeling compared to the total cellular abundance of the analyte and the absolute amount of each isotopologue.

| Analyte | Isotopologue | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |

| Glucose | M+0 (12C) | 8.5 | 179.1 | 89.0 |

| M+6 (13C6) | 8.5 | 185.1 | 92.0 | |

| Fructose-6-Phosphate | M+0 (12C) | 9.2 | 259.0 | 97.0 |

| M+6 (13C6) | 9.2 | 265.0 | 99.0 | |

| Lactate | M+0 (12C) | 4.1 | 89.0 | 43.0 |

| M+3 (13C3) | 4.1 | 92.0 | 45.0 |

Table 4: Example MRM transitions for selected metabolites. (Note: These are representative values and should be optimized for the specific instrument).

Metabolic Pathway Visualization

The incorporation of 13C from glucose into downstream metabolites can be visualized to understand pathway activity. The diagram below illustrates the flow of 13C atoms from uniformly labeled glucose through glycolysis and into the TCA cycle.

Caption: 13C labeling from glucose into the TCA cycle.

This diagram illustrates how fully labeled 13C6-glucose is metabolized to 13C3-pyruvate. Pyruvate can then enter the TCA cycle via two main routes: through pyruvate dehydrogenase (PDH) to form 13C2-acetyl-CoA, or through pyruvate carboxylase (PC) to form 13C3-oxaloacetate, leading to different labeling patterns in TCA cycle intermediates.

Conclusion

The LC-MS based analysis of 13C labeled sugars is an indispensable tool in metabolic research. The protocols and methods outlined in this application note provide a robust framework for researchers to quantify metabolic fluxes and gain a deeper understanding of cellular metabolism. Careful optimization of each step, from sample preparation to data analysis, is critical for obtaining accurate and reproducible results.

References

- 1. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. youtube.com [youtube.com]

Unraveling the Pentose Phosphate Pathway: Applications of L-Xylose-1-¹³C in Metabolic Research

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Advanced Metabolic Tracers Inc. today released detailed application notes and protocols on the use of L-Xylose-1-¹³C for studying the pentose phosphate pathway (PPP). This release is aimed at researchers, scientists, and drug development professionals seeking to elucidate complex metabolic networks, particularly in the context of microbial engineering and disease research. The use of stable isotope tracers like L-Xylose-1-¹³C provides a powerful tool for quantifying intracellular metabolic fluxes, offering critical insights into cellular physiology.[1][2][3]